Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate
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Overview
Description
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is a complex carbohydrate derivative used primarily in research settings. It is a trisaccharide, meaning it consists of three sugar molecules, and is linked to a 4-methylumbelliferyl glycoside group. This compound is often utilized in studies related to glycan interactions, cell signaling, and as a substrate in enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specialized reagents and catalysts to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This can be used to alter the glycosidic linkages.
Substitution: This can involve replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in cell signaling studies to understand glycan interactions with proteins.
Medicine: Investigated for its potential role in disease markers and therapeutic targets.
Industry: Utilized in the development of diagnostic assays and as a substrate in enzymatic reactions
Mechanism of Action
The mechanism of action of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate involves its interaction with specific proteins and enzymes. The 4-methylumbelliferyl group acts as a fluorescent tag, allowing researchers to track the compound’s interactions and reactions. The trisaccharide portion can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling pathways and enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Lewis A Trisaccharide: Another trisaccharide with a different glycosidic linkage.
Lewis B Trisaccharide: Similar structure but with additional fucose residues.
Sialyl Lewis X: Contains a sialic acid residue, making it more negatively charged
Uniqueness
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is unique due to its combination of a trisaccharide structure with a fluorescent tag, making it particularly useful in research applications that require tracking and visualization of glycan interactions .
Properties
Molecular Formula |
C46H57NO25 |
---|---|
Molecular Weight |
1023.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C46H57NO25/c1-18-14-34(57)68-31-15-29(12-13-30(18)31)67-44-35(47-20(3)48)39(72-45-42(65-27(10)55)40(63-25(8)53)36(19(2)60-45)61-23(6)51)37(32(69-44)16-58-21(4)49)71-46-43(66-28(11)56)41(64-26(9)54)38(62-24(7)52)33(70-46)17-59-22(5)50/h12-15,19,32-33,35-46H,16-17H2,1-11H3,(H,47,48)/t19-,32+,33+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-/m0/s1 |
InChI Key |
KDPLRAZOVYNOCS-HYOQJRDNSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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